molecular formula C14H21NO3 B6185691 tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate CAS No. 2639440-18-7

tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate

Cat. No.: B6185691
CAS No.: 2639440-18-7
M. Wt: 251.3
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Description

tert-Butyl 2-(4-amino-2,6-dimethylphenoxy)acetate: is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a tert-butyl ester group and an amino-substituted dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-amino-2,6-dimethylphenol and tert-butyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-amino-2,6-dimethylphenol reacts with tert-butyl bromoacetate to form tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(4-amino-2,6-dimethylphenoxy)acetate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or alkylated phenoxyacetates.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Materials Science: Utilized in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxyacetate moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme function.

Comparison with Similar Compounds

    tert-Butyl 2-(4-hydroxy-2,6-dimethylphenoxy)acetate: Similar structure but with a hydroxyl group instead of an amino group.

    tert-Butyl 2-(4-nitro-2,6-dimethylphenoxy)acetate: Contains a nitro group, leading to different reactivity and applications.

Uniqueness:

  • The presence of the amino group in tert-butyl 2-(4-amino-2,6-dimethylphenoxy)acetate provides unique reactivity, allowing for specific interactions in biological systems and enabling further functionalization in synthetic chemistry.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2639440-18-7

Molecular Formula

C14H21NO3

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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